molecular formula C22H18F3NO5 B2658269 9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951945-55-4

9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B2658269
CAS No.: 951945-55-4
M. Wt: 433.383
InChI Key: FRIAGDVNHSUKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” is a heterocyclic derivative featuring a chromeno-oxazinone scaffold. Its structure incorporates a cyclopropyl group at position 9, a 4-methoxyphenoxy substituent at position 3, and a trifluoromethyl group at position 2.

Properties

IUPAC Name

9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO5/c1-28-13-4-6-14(7-5-13)30-20-18(27)15-8-9-17-16(10-26(11-29-17)12-2-3-12)19(15)31-21(20)22(23,24)25/h4-9,12H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIAGDVNHSUKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Metabolic Stability

  • The cyclopropyl group in the target compound may confer enhanced metabolic stability compared to the thiophenmethyl () or methoxyethyl () groups, as cyclopropane rings resist oxidative degradation .
  • The trifluoromethyl group at position 2 likely improves lipophilicity and membrane permeability relative to hydroxylated analogs () .

Electronic Effects

  • This contrasts with the electron-withdrawing 4-chlorophenyl group in , which may reduce binding affinity in certain contexts .

Steric Considerations

  • The fluorobenzyl substituent in offers a balance of steric bulk and electronegativity, though direct comparisons to the target compound’s cyclopropyl group are lacking in available data .

Biological Activity

9-Cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (CAS Number: 951926-02-6) is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its antifungal, insecticidal, and anticancer properties.

PropertyValue
Molecular FormulaC22H18F3NO5
Molecular Weight433.4 g/mol
StructureChemical Structure

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, in vitro tests showed that certain derivatives demonstrated effective inhibition against various fungal pathogens:

CompoundInhibition Rate against Fungi (%)
5a77.25 ± 3.15 (B. dothidea)
5b88.72 ± 3.83 (Phomopsis sp.)
5c76.82 ± 3.22 (B. cinerea)

These results suggest that the compound may be effective in agricultural applications for controlling fungal diseases in crops .

Insecticidal Activity

The insecticidal activity of this compound has also been evaluated. In tests against Mythimna separata and Spodoptera frugiperda, the compound exhibited moderate insecticidal effects:

CompoundConcentration (µg/mL)Mortality Rate (%)
5a50045
5b50052

While these rates are lower than those of established insecticides like chlorantraniliprole, they indicate potential for further development in pest management strategies .

Anticancer Activity

The anticancer properties of the compound were assessed using various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that:

Cell LineConcentration (µg/mL)Viability (%)
PC3565
K562570
HeLa560
A549568

These findings suggest that while the compound exhibits some anticancer activity, it is less potent than standard chemotherapeutics like doxorubicin .

Study on Antifungal Efficacy

In a controlled study published in July 2022, a series of trifluoromethyl derivatives were synthesized and tested for their antifungal efficacy against Botrytis cinerea. The results demonstrated that specific derivatives outperformed traditional antifungals in terms of inhibition rates, indicating that structural modifications could enhance bioactivity .

Research on Insecticidal Properties

Another study focused on the insecticidal properties of similar compounds against agricultural pests. The research highlighted the importance of trifluoromethyl groups in enhancing bioactivity and suggested pathways for optimizing these compounds for field use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.